molecular formula C16H15N B5384564 3-methyl-2-(4-methylphenyl)-1H-indole

3-methyl-2-(4-methylphenyl)-1H-indole

Cat. No.: B5384564
M. Wt: 221.30 g/mol
InChI Key: HEXDNQMIRAAILH-UHFFFAOYSA-N
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Description

3-methyl-2-(4-methylphenyl)-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This specific compound, with methyl and p-tolyl substituents, is offered for research and development purposes, particularly in the screening of new therapeutic agents. Indole-containing molecules have demonstrated a wide spectrum of pharmacological activities. Researchers are actively exploring novel indole derivatives as potential anti-tubercular agents to address the challenge of drug-resistant tuberculosis . Furthermore, the indole scaffold is a key component in several US FDA-approved anti-cancer drugs and regulates numerous proteins and genes involved in cancer development, making it a promising candidate for the development of novel oncology therapeutics . The structural features of this compound, including the substituted phenyl ring at the 2-position and the methyl group at the 3-position of the indole ring, are common motifs investigated in structure-activity relationship (SAR) studies aimed at optimizing potency and overcoming drug resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11-7-9-13(10-8-11)16-12(2)14-5-3-4-6-15(14)17-16/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXDNQMIRAAILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-methylphenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone, followed by cyclization and rearrangement to yield the indole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring or the indole nitrogen, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-2-(4-methylphenyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets. This compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindole: Similar structure but lacks the methyl groups.

    3-methylindole: Lacks the 4-methylphenyl group.

    4-methylphenylindole: Lacks the methyl group at the third position.

Uniqueness

3-methyl-2-(4-methylphenyl)-1H-indole is unique due to the presence of both the 3-methyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-methyl-2-(4-methylphenyl)-1H-indole?

  • Methodological Answer : The compound can be synthesized via coupling reactions using diazonium salts derived from aromatic amines. For example, diazotization of 4-methylaniline followed by coupling with 1H-indole derivatives under acidic conditions yields the target compound. Purification typically involves column chromatography (PE:EA = 10:1) to isolate the product with >90% yield. Reaction monitoring via TLC and characterization by 1H^1H-NMR/13C^{13}C-NMR ensures structural fidelity .

Q. How is this compound characterized for structural validation?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1H-NMR to confirm substituent positions (e.g., methyl groups at C3 and para-methylphenyl at C2).
  • Mass Spectrometry : HRMS (ESI) to verify molecular formula (e.g., C16_{16}H15_{15}N).
  • Elemental Analysis : Confirms purity (>95%) and stoichiometric ratios .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : Initial assays focus on antimicrobial and anticancer activity:

  • Antimicrobial : Broth microdilution (MIC values against E. coli and S. aureus).
  • Anticancer : MTT assay (IC50_{50} in HeLa or MCF-7 cell lines).
  • Enzyme Inhibition : Fluorescence-based assays for kinase/receptor modulation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered substituents) be resolved for this compound?

  • Methodological Answer : Use SHELXL for refinement, applying constraints for disordered methyl/phenyl groups. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For example, SHELXL’s PART instruction can model partial occupancy, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π) to validate packing .

Q. What non-classical hydrogen bonding interactions are observed in its crystal structure?

  • Methodological Answer : Single-crystal X-ray studies (e.g., at 93 K) reveal weak N–H···π interactions between the indole N–H and adjacent aromatic systems, forming chains along the [001] direction. These are analyzed via Mercury software, with bond distances (2.8–3.2 Å) and angles (150–160°) .

Q. How do steric effects from the 4-methylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The para-methyl group increases steric hindrance, reducing yields in Suzuki-Miyaura couplings (e.g., 60% vs. 85% for unsubstituted phenyl). DFT calculations (B3LYP/6-31G*) show elevated activation energies (ΔΔG^‡ ~5 kcal/mol) due to hindered Pd-ligand coordination .

Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-311++G(d,p) to calculate HOMO/LUMO energies (e.g., HOMO = -5.8 eV).
  • Molecular Docking : AutoDock Vina screens binding affinities (ΔG = -9.2 kcal/mol) to COX-2 or EGFR targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 from ATCC) and normalize to controls (e.g., doxorubicin).
  • Solvent Effects : Compare DMSO vs. aqueous solubility (logP = 3.2).
  • Statistical Validation : Apply ANOVA to replicate data (p < 0.05) .

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